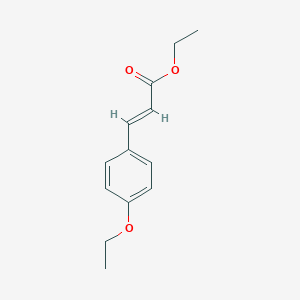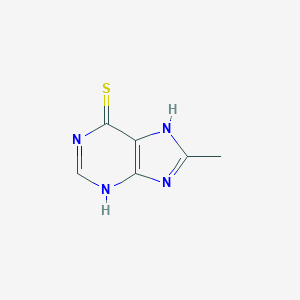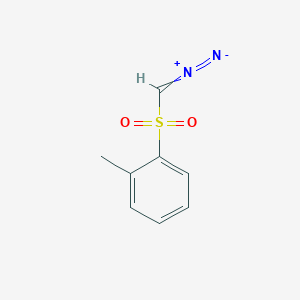
1-(Diazomethanesulfonyl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diazomethanesulfonyl)-2-methylbenzene, also known as Diazomethanesulfonate or DMS, is a chemical compound that is widely used in scientific research. It is a diazo compound that is often used as a reagent in organic chemistry. Diazomethanesulfonate is a highly reactive compound that can be used for a variety of applications, including the synthesis of new compounds, as well as for biological and medical research.
作用机制
The mechanism of action of DMS is not fully understood, but it is believed to involve the formation of a reactive carbene intermediate. This intermediate can then react with a variety of compounds, including alkenes, alkynes, and carbonyl compounds. The reaction can result in the formation of new compounds, as well as the modification of existing compounds.
生化和生理效应
DMS has a number of biochemical and physiological effects. It is known to be toxic to cells, and can cause DNA damage and cell death. However, it is also known to have anti-inflammatory and anti-tumor properties, and has been studied as a potential treatment for cancer.
实验室实验的优点和局限性
The advantages of using DMS in lab experiments include its high reactivity, which allows for the synthesis of new compounds, as well as its ability to modify existing compounds. However, DMS is also highly toxic, and must be handled with care. In addition, its high reactivity can also make it difficult to control the reaction, which can lead to unwanted side reactions.
未来方向
There are a number of future directions for research involving DMS. One area of research is the development of new methods for the synthesis of DMS, which could make it easier to produce and handle. Another area of research is the study of the mechanism of action of DMS, which could lead to the development of new compounds with improved properties. Finally, there is also potential for the use of DMS in medical research, particularly in the development of new cancer treatments.
合成方法
The synthesis of 1-(1-(Diazomethanesulfonyl)-2-methylbenzenesulfonyl)-2-methylbenzene is a complex process that involves several steps. The most common method of synthesis involves the reaction of diazomethane with a sulfonyl chloride. The reaction is typically carried out in an organic solvent, such as ether or dichloromethane. The resulting product is then purified using chromatography techniques.
科学研究应用
DMS is widely used in scientific research as a reagent for a variety of applications. It is commonly used in the synthesis of new compounds, such as drugs, and is also used in the study of biological and medical processes. DMS is often used as a cross-linking agent for proteins and nucleic acids, and is also used in the study of enzyme kinetics.
属性
CAS 编号 |
1538-98-3 |
|---|---|
产品名称 |
1-(Diazomethanesulfonyl)-2-methylbenzene |
分子式 |
C8H8N2O2S |
分子量 |
196.23 g/mol |
IUPAC 名称 |
1-(diazomethylsulfonyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8N2O2S/c1-7-4-2-3-5-8(7)13(11,12)6-10-9/h2-6H,1H3 |
InChI 键 |
XXMSZJKGRRZIOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
规范 SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



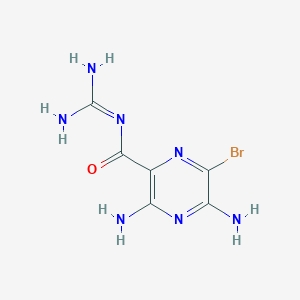
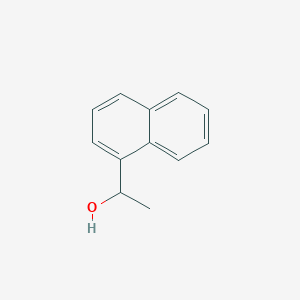
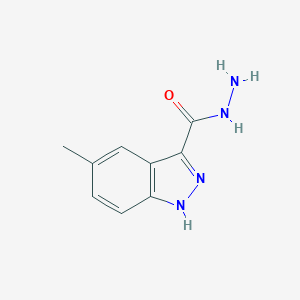
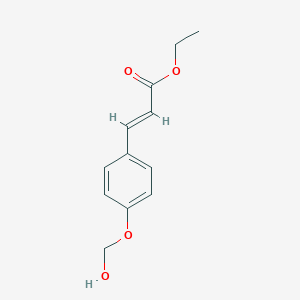
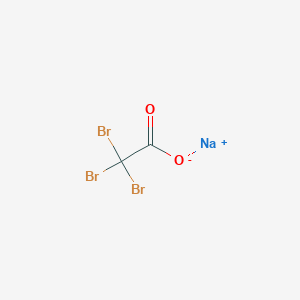
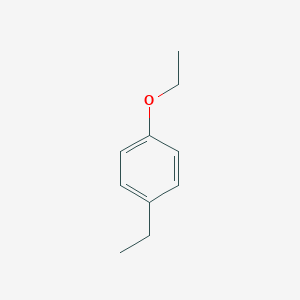
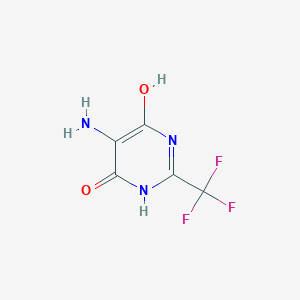

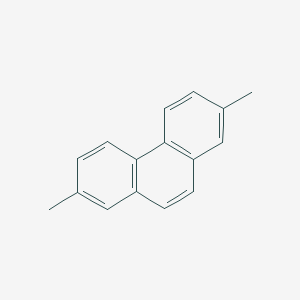
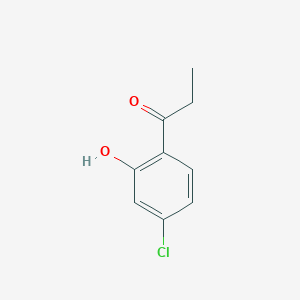
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)
